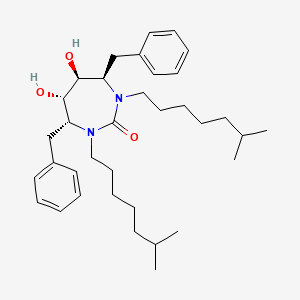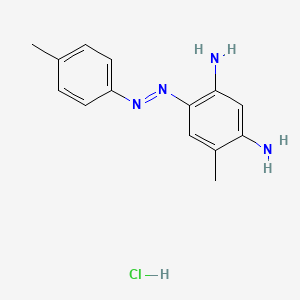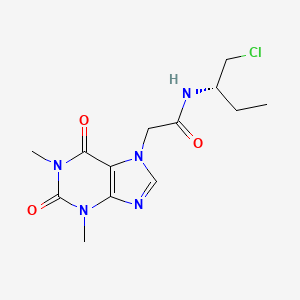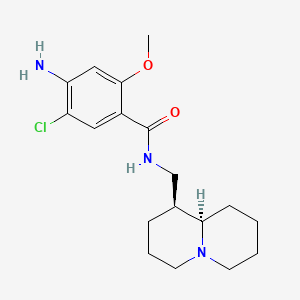
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a fused ring system with both pyrazole and azepine moieties
Métodos De Preparación
The synthesis of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride.
Aplicaciones Científicas De Investigación
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine can be compared with other pyrazoloazepine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical properties and biological activities .
Propiedades
Número CAS |
85008-85-1 |
|---|---|
Fórmula molecular |
C27H21N3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C27H21N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,25,27-28H |
Clave InChI |
QRRLOHLTSQNEFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



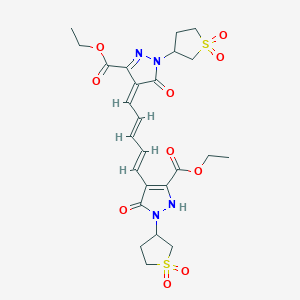



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
